![molecular formula C11H8BrNO B2759960 3-Bromonaphthalene-1-carboxamide CAS No. 1221565-61-2](/img/structure/B2759960.png)
3-Bromonaphthalene-1-carboxamide
Overview
Description
3-Bromonaphthalene-1-carboxamide is a chemical compound with the CAS Number: 1221565-61-2 . It has a molecular weight of 250.09 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of 3-Bromonaphthalene-1-carboxamide can be represented by the Inchi Code: 1S/C11H8BrNO/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H, (H2,13,14) .Scientific Research Applications
- Building Block : 3-Bromonaphthalene-1-carboxamide serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates .
- Drug Discovery : Its structural features make it suitable for designing novel drugs. Scientists explore its potential as a scaffold for developing new therapeutic agents .
- Transition Metal Complexes : Researchers investigate the catalytic properties of transition metal complexes containing 3-bromonaphthalene-1-carboxamide. These complexes can participate in various reactions, including cross-coupling reactions and C–H activation .
- Functional Materials : The compound’s bromine atom allows for functionalization, making it useful in designing materials with specific properties. These materials may find applications in sensors, coatings, or optoelectronic devices .
- Wastewater Treatment : Researchers explore the use of 3-bromonaphthalene-1-carboxamide in removing heavy metals from wastewater. Its functional groups can potentially bind to metal ions, aiding in purification processes .
- Protein Labeling : Scientists use derivatives of this compound to label proteins for tracking and imaging in biological studies. The bromine atom facilitates attachment to specific amino acid residues .
- Enzyme Inhibition : Researchers investigate whether 3-bromonaphthalene-1-carboxamide can inhibit specific enzymes, potentially leading to therapeutic applications .
- Nanoparticles of Al₂O₃ : Although not directly related to the compound, Al₂O₃ nanoparticles have applications in drug delivery, antimicrobial coatings, and gas separation processes. Researchers explore their potential in combination with functionalized molecules like 3-bromonaphthalene-1-carboxamide .
Organic Synthesis and Medicinal Chemistry
Catalysis
Materials Science
Environmental Chemistry
Biological Studies
Nanoparticle Applications
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that carboxamide moieties in similar compounds can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity .
Mode of Action
The carboxamide group in similar compounds is known to interact with its targets through hydrogen bonding, which can lead to inhibition of the target’s activity .
Biochemical Pathways
It is known that compounds with a carboxamide moiety can affect multiple biochemical pathways due to their ability to form hydrogen bonds with various enzymes and proteins .
Pharmacokinetics
The compound’s molecular weight (25009) suggests that it may have suitable pharmacokinetic properties for drug development .
Result of Action
The inhibition of target enzymes and proteins by the compound’s carboxamide group could potentially lead to a variety of cellular effects .
properties
IUPAC Name |
3-bromonaphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVIVWSELYMGHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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